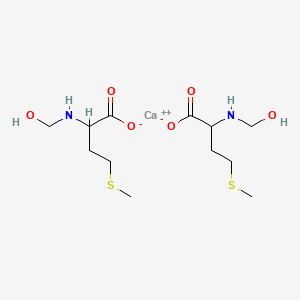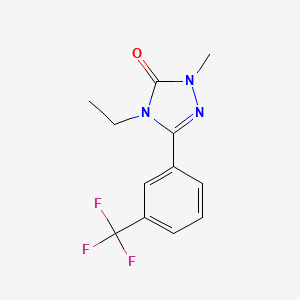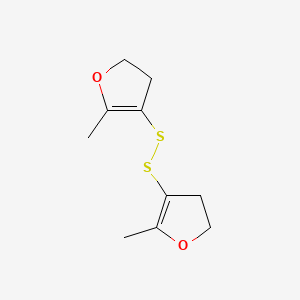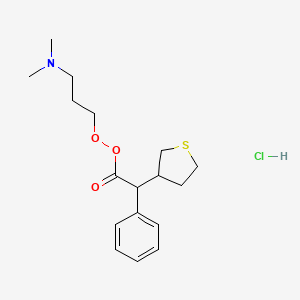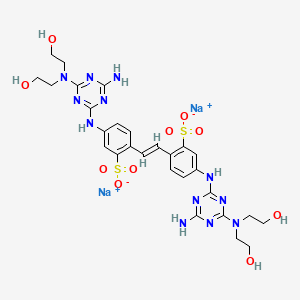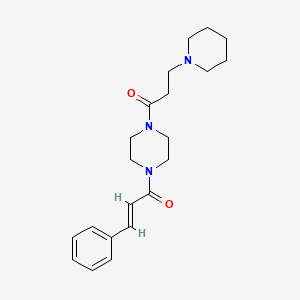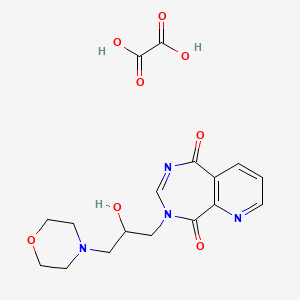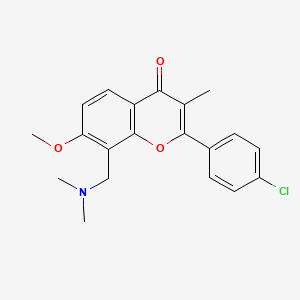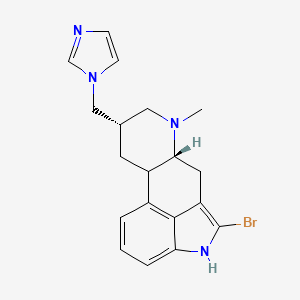
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester is an organic compound that belongs to the class of aromatic carboxylic acid esters This compound is characterized by its complex structure, which includes an aromatic ring substituted with various functional groups such as allyloxy, ethyl, and propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where o-Toluic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as p-toluenesulfonic acid or Lewis acids may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Wirkmechanismus
The mechanism of action of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester involves its interaction with various molecular targets. The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
o-Toluic acid, methyl ester: Similar structure but lacks the allyloxy, ethyl, and propyl groups.
p-Toluic acid, methyl ester: Isomer with the carboxylic acid group in the para position.
m-Toluic acid, methyl ester: Isomer with the carboxylic acid group in the meta position.
Uniqueness
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-, methyl ester is unique due to its specific substitution pattern on the aromatic ring. The presence of multiple functional groups provides a higher degree of reactivity and versatility in chemical synthesis and applications. This compound’s unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
93809-94-0 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
methyl 3-ethyl-2-methyl-4-prop-2-enoxy-5-propylbenzoate |
InChI |
InChI=1S/C17H24O3/c1-6-9-13-11-15(17(18)19-5)12(4)14(8-3)16(13)20-10-7-2/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI-Schlüssel |
UVXIFKHXIHKWIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


